molecular formula C22H21NO5 B2784739 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637751-80-5

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B2784739
CAS RN: 637751-80-5
M. Wt: 379.412
InChI Key: ABFOABXPWKRNOO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chromen-4-one group, a dihydrobenzo[b][1,4]dioxin group, and a pyrrolidin-1-ylmethyl group. The presence of these groups suggests that the compound may have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not known, it could potentially be synthesized through a series of reactions involving the formation of the chromen-4-one core, followed by the introduction of the dihydrobenzo[b][1,4]dioxin and pyrrolidin-1-ylmethyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The chromen-4-one group consists of a fused six-membered benzene ring and a five-membered lactone ring. The dihydrobenzo[b][1,4]dioxin group is a seven-membered ring with two oxygen atoms. The pyrrolidin-1-ylmethyl group contains a nitrogen atom in a five-membered ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The lactone in the chromen-4-one group could undergo hydrolysis or reduction reactions. The dihydrobenzo[b][1,4]dioxin group could potentially participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Antiviral and Anti-HIV Activity

The compound’s unique chemical structure makes it a potential candidate for antiviral drug development. Researchers have synthesized derivatives of this compound and evaluated their efficacy against viruses. For instance, Küçükgüzel et al. reported novel thiourea derivatives derived from a similar scaffold, which exhibited antiviral and anti-HIV activity .

Urease Inhibition

A study by Rollas et al. explored the synthesis and biological activity of a copper complex containing a related compound. The complex demonstrated urease inhibitory activity, which is relevant in the context of combating bacterial infections and certain diseases .

Medicinal Chemistry and Drug Design

The intricate structure of our compound provides a rich platform for medicinal chemistry. Researchers can modify specific functional groups to optimize pharmacological properties. Computational studies, molecular docking, and structure-activity relationship analyses can guide drug design efforts.

Future Directions

Given the potential biological activities of compounds containing chromen-4-one groups, this compound could be of interest for further study. Future research could focus on the synthesis and characterization of the compound, as well as testing its biological activity .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-18-5-4-15-21(25)17(14-3-6-19-20(11-14)27-10-9-26-19)13-28-22(15)16(18)12-23-7-1-2-8-23/h3-6,11,13,24H,1-2,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFOABXPWKRNOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one

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